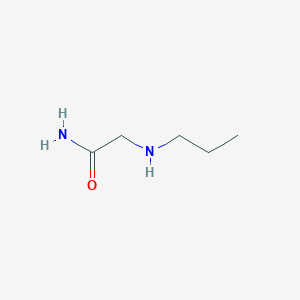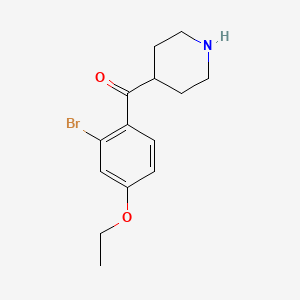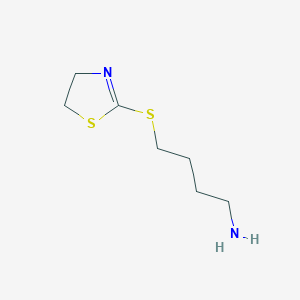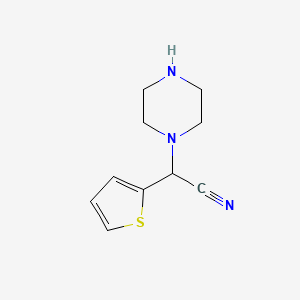![molecular formula C17H18N2O B13249839 2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile](/img/structure/B13249839.png)
2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzonitrile group substituted with a 2-methoxyethylamino group and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile typically involves the reaction of 2-amino-5-(3-methylphenyl)benzonitrile with 2-methoxyethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(3-methylphenyl)benzonitrile: Lacks the 2-methoxyethylamino group.
2-[(2-Hydroxyethyl)amino]-5-(3-methylphenyl)benzonitrile: Contains a hydroxyethyl group instead of a methoxyethyl group.
2-[(2-Methoxyethyl)amino]-5-(4-methylphenyl)benzonitrile: Substitution at the 4-position instead of the 3-position.
Uniqueness
2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methoxyethylamino group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-(2-methoxyethylamino)-5-(3-methylphenyl)benzonitrile |
InChI |
InChI=1S/C17H18N2O/c1-13-4-3-5-14(10-13)15-6-7-17(16(11-15)12-18)19-8-9-20-2/h3-7,10-11,19H,8-9H2,1-2H3 |
InChI Key |
DOOADTJWGQMNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)NCCOC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13249769.png)

![2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13249773.png)



![[3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13249799.png)

![2-[(2-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13249816.png)



![3-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13249835.png)
